molecular formula C15H11BrN4O2 B3895134 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-bromobenzamide

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-bromobenzamide

Cat. No. B3895134
M. Wt: 359.18 g/mol
InChI Key: QFOKMOQZDOHKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-bromobenzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a class of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for maintaining tissue integrity and function. The dysregulation of MMP activity has been implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications in these diseases.

Mechanism of Action

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-bromobenzamide inhibits MMP activity by binding to the catalytic zinc ion in the active site of the enzyme. This prevents the enzyme from cleaving ECM proteins, leading to the accumulation of ECM components and the inhibition of pathological processes associated with MMP dysregulation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell migration, invasion, and angiogenesis. In animal models of arthritis, this compound has been shown to reduce joint inflammation and cartilage degradation. This compound has also been shown to promote wound healing and reduce scar formation in animal models.

Advantages and Limitations for Lab Experiments

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-bromobenzamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of MMP activity, making it a useful tool for investigating the role of MMPs in various biological processes. However, this compound has some limitations. It has poor solubility in water, which can limit its use in some experimental systems. In addition, this compound has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-bromobenzamide. One area of interest is the development of more potent and selective MMP inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of MMPs in non-cancerous diseases, such as cardiovascular diseases and neurological disorders. Finally, there is a need for more studies to investigate the safety and efficacy of MMP inhibitors in clinical trials.

Scientific Research Applications

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-bromobenzamide has been widely used as a tool compound in scientific research to investigate the role of MMPs in various biological processes. It has been shown to inhibit the activity of a wide range of MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. This compound has been used to study the role of MMPs in cancer invasion and metastasis, angiogenesis, wound healing, and inflammation.

properties

IUPAC Name

N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2/c16-10-5-3-4-9(8-10)13(21)19-14(17)20-15-18-11-6-1-2-7-12(11)22-15/h1-8H,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOKMOQZDOHKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/N=C(/N)\NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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